4-Iodoisophthalic acid is an aromatic compound with the chemical formula C₈H₅IO₄. It features a carboxylic acid functional group and an iodine atom attached to the isophthalic acid structure. This compound is characterized by its crystalline form, which typically appears as a white to off-white solid. The presence of iodine not only influences its physical properties but also enhances its reactivity in various chemical processes .
Several methods exist for synthesizing 4-iodoisophthalic acid:
4-Iodoisophthalic acid has several applications, particularly in materials science and organic synthesis:
Interaction studies involving 4-iodoisophthalic acid primarily focus on its role in coordination chemistry and its interactions with metal ions. These studies reveal how the compound can stabilize metal centers and influence the electronic properties of metal-organic frameworks. Additionally, research into its interactions with biological molecules could provide insights into its potential therapeutic applications .
When comparing 4-iodoisophthalic acid with similar compounds, several notable analogs include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Iodoisophthalic Acid | Iodine at position 3 on isophthalic acid | Different reactivity patterns due to iodine position |
| 5-Iodoisophthalic Acid | Iodine at position 5 on isophthalic acid | Enhanced coordination properties in MOFs |
| 4-Iodobenzoic Acid | Iodine at para position on benzoic acid | Simpler structure, commonly used in organic synthesis |
| 2-Iodoisophthalic Acid | Iodine at position 2 on isophthalic acid | Unique electronic properties affecting reactivity |
Uniqueness of 4-Iodoisophthalic Acid:
4-Iodoisophthalic acid stands out due to its specific positioning of the iodine substituent relative to the carboxylic groups, which significantly influences its reactivity and interaction capabilities compared to other iodinated compounds. Its ability to act as a versatile ligand makes it particularly valuable in advanced material applications and coordination chemistry .
The discovery of 4-iodoisophthalic acid is rooted in the broader exploration of halogenated aromatic carboxylic acids during the late 20th century. While isophthalic acid (1,3-benzenedicarboxylic acid) was first synthesized in the 19th century, its iodinated derivatives gained prominence only after advances in regioselective iodination methods. The compound’s systematic IUPAC name, 4-iodobenzene-1,3-dicarboxylic acid, reflects its substitution pattern: iodine at the 4-position and carboxyl groups at the 1 and 3 positions. Early synthetic routes involved direct iodination of isophthalic acid using iodine monochloride (ICl) or hypervalent iodine reagents, though these methods often yielded mixtures of isomers. The development of transition-metal-catalyzed protocols, particularly copper-mediated reactions, enabled precise regiocontrol, facilitating the isolation of pure 4-iodoisophthalic acid.
4-Iodoisophthalic acid (C$$8$$H$$5$$IO$$_4$$) belongs to the class of diiodinated benzenedicarboxylic acids, distinguished by its substitution pattern:
| Position | Substituent |
|---|---|
| 1 | Carboxylic acid |
| 3 | Carboxylic acid |
| 4 | Iodine |
This arrangement confers distinct physicochemical properties compared to its isomers:
The iodine atom’s electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the 5- and 6-positions. X-ray crystallography reveals a planar benzene ring with carboxylic acid groups oriented at 120° angles, while the iodine atom introduces slight distortion due to its larger atomic radius.
4-Iodoisophthalic acid serves as a multifunctional synthon in contemporary synthesis:
The synthesis of 4-iodoisophthalic acid represents a significant challenge in aromatic chemistry due to the need for precise regioselective iodination between two carboxylic acid groups on the benzene ring . Multiple synthetic approaches have been developed to achieve this transformation, each offering distinct advantages in terms of yield, selectivity, and environmental impact [2].
Direct iodination methods constitute the most straightforward approach for introducing iodine functionality into isophthalic acid derivatives [3]. These methodologies rely on electrophilic aromatic substitution reactions where iodine-containing electrophiles attack the aromatic ring system [2].
The fundamental challenge in direct iodination lies in overcoming the inherent low reactivity of molecular iodine compared to other halogens [3]. Isophthalic acid, with its electron-withdrawing carboxylic acid groups, presents additional complications as these substituents deactivate the aromatic ring toward electrophilic attack [4]. Consequently, most direct iodination protocols require the presence of oxidizing agents or activating conditions to generate sufficiently electrophilic iodine species [2].
| Method | Reagents | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Direct Iodination with Iodine/Iodic Acid | I₂, HIO₃, H₂O | 50-55 | 24 h | 71-99 |
| Electrophilic Iodination with Iodine/Nitric Acid | I₂, HNO₃, acetic acid | Room temperature to 100 | 2-16 h | 40-90 |
| Silver Salt-Mediated Iodination | Ag₂SO₄/I₂, AgX/I₂ | Room temperature | 1-16 h | 53-94 |
The electrophilic aromatic substitution mechanism for iodination of isophthalic acid derivatives follows the classical pathway involving formation of a sigma complex intermediate [3] [5]. The process begins with the generation of an electrophilic iodine species, typically iodine cation (I⁺), through reaction with oxidizing agents such as nitric acid, iodic acid, or silver salts [2] [6].
In the case of nitric acid activation, the iodinating species is formed through the reaction: I₂ + HNO₃ → I⁺ + NO₂⁻ + H₂O [5]. This generates a highly electrophilic iodine cation that readily attacks the aromatic ring [3]. The mechanism proceeds through initial electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex) [5] [7].
For isophthalic acid derivatives, the presence of two carboxylic acid groups significantly influences the electronic properties of the aromatic ring [4]. These electron-withdrawing groups decrease the electron density throughout the ring system, making electrophilic attack more challenging [7]. However, the position between the two carboxylic acid groups (position 4) often shows preferential reactivity due to the symmetric deactivating effect of both substituents .
The formation of the sigma complex represents the rate-determining step in most electrophilic iodination reactions [5]. The stability of this intermediate depends on the substitution pattern and the ability of the aromatic system to delocalize the positive charge [7]. Following sigma complex formation, deprotonation occurs to restore aromaticity and yield the final iodinated product [3].
Studies have demonstrated that the choice of oxidizing agent significantly affects both the reaction rate and selectivity [4] [2]. Iodic acid (HIO₃) has emerged as particularly effective, as it can both generate electrophilic iodine species and reoxidize any iodide ions formed during the reaction back to active iodinating species [8] [9]. This prevents the accumulation of unreactive iodide ions and maximizes the utilization of iodine reagents [9].
Achieving precise regioselectivity in the iodination of isophthalic acid derivatives requires careful consideration of electronic and steric factors [4] [10]. The symmetric nature of isophthalic acid, with carboxylic acid groups at positions 1 and 3, creates a unique electronic environment that can be exploited for selective iodination at position 4 .
| Substrate Type | Preferred Position | Regioselectivity Ratio | Mechanism |
|---|---|---|---|
| Phenols (activated) | ortho/para | >10:1 (para) | Electrophilic aromatic substitution |
| Deactivated arenes | meta | Low selectivity | Electrophilic substitution with oxidant |
| Carboxylic acid derivatives | ortho (directed) | >20:1 (directed) | Carbon-hydrogen activation/metalation |
| Isophthalic acid derivatives | position 4 | High (position 4) | Electrophilic substitution |
The regioselectivity in isophthalic acid iodination is primarily governed by the electronic effects of the carboxylic acid substituents [7]. These electron-withdrawing groups direct electrophilic attack to positions that experience the least deactivation [4]. Position 4, located between the two carboxylic acid groups, often represents the most favorable site for iodination due to the symmetric withdrawal of electron density .
Silver salt-mediated iodination has shown exceptional regioselectivity for certain aromatic substrates [4] [10]. The use of silver salts with non-coordinating anions such as AgSbF₆, AgBF₄, or AgPF₆ in combination with molecular iodine provides highly selective iodination conditions [4]. These reagents generate electrophilic iodine species while minimizing side reactions [10].
The choice of solvent significantly influences regioselectivity outcomes [4]. Non-polar solvents such as dichloromethane often provide superior regioselectivity compared to polar protic solvents [10]. This effect is attributed to reduced solvation of ionic intermediates, which allows for more precise control over the electrophilic attack [4].
Temperature control represents another critical factor in regioselectivity [10]. Lower reaction temperatures generally favor kinetic control, leading to attack at the most reactive position [7]. Higher temperatures may lead to thermodynamic control, potentially altering the product distribution [10].
Transition metal-catalyzed approaches offer powerful alternatives to direct iodination methods, often providing superior selectivity and functional group tolerance [11] [12]. These methodologies leverage the unique reactivity of transition metal complexes to facilitate carbon-iodine bond formation under mild conditions [13].
| Metal Catalyst | Reaction Type | Substrate Scope | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Carbon-hydrogen Iodination | Aromatic carboxamides, sulfinyl arenes | ortho/peri-selective | 65-85 |
| Cu(OAc)₂ | Aryl Iodination | Aromatic carboxamides | ortho-selective | 70-90 |
| Pd/Xantphos | Decarbonylative Iodination | Aryl carboxylic acids | Functional group tolerant | 60-88 |
| CuI/phenanthroline | Cross-Coupling/Iodination | Electron-poor arenes | Cross-coupling selective | 70-95 |
Ullmann-type coupling reactions provide a versatile platform for introducing iodine functionality into aromatic systems [14] [15]. These copper-mediated transformations have evolved significantly from their classical origins to encompass modern catalytic variants that operate under milder conditions [16] [15].
The mechanism of Ullmann coupling involves the formation of organocopper intermediates through oxidative addition of aryl halides to copper centers [14] [15]. For iodination applications, this process can be reversed or modified to incorporate iodine into the final product [16]. The reaction typically proceeds through formation of an aryl-copper species that subsequently undergoes reductive elimination or transmetalation to generate the desired iodinated product [15].
Modern Ullmann-type iodination protocols employ copper catalysts in combination with iodine sources such as molecular iodine or alkyl iodides [16]. The reaction mechanism involves initial formation of a copper-aryl bond, followed by iodine incorporation through various pathways depending on the specific reaction conditions [15]. The use of ligands such as 1,10-phenanthroline or 2,2'-bipyridine enhances catalyst stability and reactivity [16].
One significant advantage of Ullmann-type approaches is their compatibility with electron-deficient aromatic substrates [16]. This makes them particularly suitable for iodination of isophthalic acid derivatives, which are deactivated toward conventional electrophilic substitution [14]. The copper-mediated process can overcome the low reactivity of such substrates by providing an alternative mechanistic pathway [15].
The regioselectivity in Ullmann-type iodination depends on several factors including the nature of the substrate, ligand environment, and reaction conditions [16] [15]. For aromatic carboxylic acids, the carboxyl groups can serve as directing groups, influencing the site of copper coordination and subsequent iodination [14].
Palladium-catalyzed methods represent the most sophisticated approach to aromatic iodination, offering exceptional control over selectivity and functional group tolerance [17] [18] [19]. These techniques exploit the unique ability of palladium to activate carbon-hydrogen bonds and facilitate subsequent iodination [20].
The mechanism of palladium-catalyzed carbon-hydrogen iodination typically involves several key steps: substrate coordination, carbon-hydrogen activation, and iodine incorporation [18] [20]. For aromatic carboxylic acids like isophthalic acid, the carboxyl groups can serve as directing groups that coordinate to the palladium center and facilitate selective carbon-hydrogen activation at adjacent positions [17] [19].
Recent advances in palladium-catalyzed iodination have demonstrated the use of molecular iodine as both oxidant and iodine source [18] [20]. This approach eliminates the need for additional oxidants and provides atom-economical synthesis routes [20]. The reaction proceeds through either a palladium(II)/palladium(IV) redox cycle or a redox-neutral electrophilic cleavage pathway, depending on the substrate and reaction conditions [18].
Directing groups play a crucial role in palladium-mediated iodination selectivity [19] [21]. Sulfinyl groups, carboxamides, and carboxylic acids have all been successfully employed as directing elements [17] [19]. For isophthalic acid derivatives, the carboxylic acid groups provide natural directing functionality that can guide palladium to specific positions on the aromatic ring [21].
The choice of palladium precursor and ligands significantly affects reaction efficiency [18] [20]. Palladium acetate (Pd(OAc)₂) is commonly employed due to its ease of handling and effectiveness in carbon-hydrogen activation reactions [19] [22]. The addition of appropriate ligands can enhance reaction rates and selectivity [18].
Solvent selection proves critical in palladium-catalyzed iodination [19] [20]. Polar aprotic solvents such as dimethylformamide or dimethylsulfoxide often provide optimal results by stabilizing palladium intermediates while allowing efficient substrate coordination [18] [21].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating iodination reactions while maintaining high selectivity and yield [23] [24] [25]. This technology offers significant advantages in terms of reaction time reduction and energy efficiency compared to conventional heating methods [26].
| Green Approach | Environmental Benefit | Reaction Time | Yield Range (%) | Atom Economy |
|---|---|---|---|---|
| Microwave Acceleration | Reduced energy consumption | 10-30 min | 40-80 | High |
| Water as Solvent | Non-toxic solvent medium | 2-6 h | 60-85 | Moderate |
| Catalytic Amounts of Metal | Reduced metal waste | 12-24 h | 65-90 | High |
| Recyclable Catalysts | Catalyst recovery and reuse | 8-20 h | 70-95 | Very High |
The application of microwave irradiation to aromatic iodination reactions provides several distinct advantages [23] [24]. The rapid heating achieved through microwave energy allows for faster reaction kinetics while minimizing side reactions [25] [26]. This is particularly beneficial for iodination of deactivated aromatic systems like isophthalic acid derivatives, where conventional heating often requires extended reaction times [23].
Microwave-assisted iodination protocols typically employ shorter reaction times ranging from 10 to 30 minutes compared to several hours required for conventional heating [24] [25]. Despite the reduced reaction times, yields often remain comparable to or exceed those obtained through traditional methods [23] [26]. This time reduction translates to improved process efficiency and reduced energy consumption [24].
The mechanism of microwave acceleration in iodination reactions involves rapid heating of polar molecules and ionic species [23] [25]. This selective heating effect can enhance the formation of electrophilic iodine species while maintaining controlled reaction conditions [24]. The rapid temperature rise also helps overcome activation barriers that might limit reaction rates under conventional heating [26].
Solvent selection becomes particularly important in microwave-assisted iodination [23] [25]. Polar solvents that couple efficiently with microwave radiation, such as water, alcohols, or polar aprotic solvents, provide optimal heating profiles [24] [26]. However, the choice must be balanced against the solubility requirements of the substrate and the need for appropriate reaction conditions [23].
The development of environmentally sustainable methods for 4-iodoisophthalic acid synthesis represents a critical area of research in modern synthetic chemistry [27] [28] [29]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and improvement of atom economy [29] [30].
Solvent-free synthetic approaches represent one of the most impactful green chemistry strategies for aromatic iodination [28] [29] [30]. These methods eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [31] [32].
Mechanical grinding techniques have emerged as particularly effective for solvent-free iodination [28] [29] [31]. This approach involves grinding solid reactants together in a mortar and pestle or ball mill, allowing intimate contact between reagents without the need for solvents [30] [32]. The mechanical energy provided during grinding facilitates reaction initiation and progress [29].
For aromatic substrates, solvent-free iodination typically employs combinations of molecular iodine with metal salts or oxidizing agents [28] [31]. Silver nitrate (AgNO₃) has proven particularly effective as an activating agent, generating electrophilic iodine species through in situ reaction with molecular iodine [29] [30]. The reaction proceeds through formation of nitryl iodide intermediates that readily attack aromatic substrates [31].
The advantages of solvent-free iodination extend beyond environmental considerations [28] [32]. Reaction times are often significantly reduced compared to solution-phase methods, with many transformations completing within 20-30 minutes [29] [30]. Product isolation is simplified, as the reaction mixture can be directly treated with water to separate the desired product from inorganic byproducts [31].
Yields in solvent-free iodination reactions typically range from 70-98%, which are comparable to or exceed those obtained through conventional methods [28] [29] [31]. The high yields combined with reduced environmental impact make these approaches attractive for industrial applications [30] [32].
The design of efficient catalytic cycles represents a fundamental aspect of green chemistry approaches to iodination [33] [34]. Effective catalyst design minimizes the amount of metal required while maximizing turnover numbers and selectivity [18] [35].
Modern catalytic iodination systems employ substoichiometric amounts of transition metals, typically 5-20 mol% relative to the substrate [22] [35]. This represents a significant improvement over stoichiometric methods that require equimolar or excess amounts of metal reagents [18]. The reduction in metal usage decreases both cost and environmental impact [20].
Catalyst recovery and recycling represent critical considerations in sustainable iodination processes [34]. Heterogeneous catalytic systems allow for easy separation and reuse of the catalyst, further improving the environmental profile of the reaction [33]. Immobilized palladium or copper catalysts on solid supports have shown promise for recyclable iodination applications [34].
The mechanism of catalytic iodination cycles typically involves substrate activation, iodine incorporation, and catalyst regeneration steps [18] [35]. For palladium-catalyzed systems, the cycle often proceeds through palladium(II)/palladium(IV) or palladium(II)/palladium(0) redox sequences [20]. The choice of cycle depends on the specific substrate and iodination conditions employed [18].
Ligand design plays a crucial role in catalytic efficiency and selectivity [19] [35]. Chelating ligands such as Xantphos provide enhanced catalyst stability while maintaining high activity [35]. The ligand environment also influences the regioselectivity of iodination, allowing for precise control over product formation [18] [19].
4-Iodoisophthalic acid exhibits characteristic crystalline packing patterns that are influenced by both the carboxylic acid functionalities and the halogen substituent. The molecular structure consists of a benzene ring bearing two carboxyl groups in meta positions (1,3-orientation) with an iodine atom at the 4-position [2]. The compound crystallizes as a white to light yellow powder with a melting point range of 245-246°C [3].
The crystal packing is predominantly governed by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules. These interactions typically form centrosymmetric dimeric units through O-H···O hydrogen bonds, creating characteristic R₂²(8) ring motifs commonly observed in carboxylic acid derivatives [4] [5]. The presence of the bulky iodine substituent at the para position relative to one carboxyl group significantly influences the overall packing efficiency and creates specific steric constraints that affect intermolecular arrangements.
Comparative crystallographic studies of related compounds suggest that 4-iodoisophthalic acid likely adopts packing patterns similar to other halogenated isophthalic acid derivatives. The crystal system is expected to be either monoclinic or triclinic, consistent with the asymmetric substitution pattern [6] [7]. The molecular conformation shows the carboxyl groups oriented to minimize steric hindrance with the iodine substituent while maximizing hydrogen bonding opportunities.
The iodine atom in 4-iodoisophthalic acid serves as a significant halogen bond donor, contributing to the overall crystal stability through specific directional interactions [8] [9]. Halogen bonding represents a highly directional non-covalent interaction where the electropositive σ-hole on the iodine atom interacts with electron-rich regions of neighboring molecules.
In the crystal structure, the iodine atom can participate in various halogen bonding motifs including I···O interactions with carboxyl oxygen atoms, I···π interactions with aromatic rings of adjacent molecules, and potentially I···I contacts between parallel arranged molecules [9] [10]. The C-I···O halogen bond angles typically range from 160-180°, indicating strong directional preferences that influence molecular orientation within the crystal lattice.
Studies on related iodinated aromatic compounds demonstrate that iodine-containing isophthalic acid derivatives form particularly stable halogen bonding networks [11] [12]. The combination of hydrogen bonding from carboxyl groups and halogen bonding from the iodine substituent creates a complementary network of intermolecular interactions that enhances crystal stability and influences physical properties such as melting point and solubility characteristics.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-iodoisophthalic acid through analysis of multiple nuclei. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic aromatic signals in the downfield region, with the aromatic protons appearing as distinct multiplets due to the asymmetric substitution pattern [13] [14].
The ¹H nuclear magnetic resonance spectrum typically shows signals at 7.8-8.3 parts per million for the aromatic protons ortho to the carboxyl groups (H-2, H-6), appearing as doublets due to meta coupling with H-5. The remaining aromatic proton (H-5) appears as a singlet at 7.9-8.1 parts per million, showing characteristic downfield shifting due to the deshielding effects of both carboxyl groups and the iodine substituent. The carboxylic acid protons appear as broad, exchangeable signals at 12-14 parts per million, with exact chemical shifts dependent on solvent and concentration [15] [16].
Carbon-13 (¹³C) nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbon atoms bonded to carboxyl groups appear at 125-135 parts per million, while quaternary aromatic carbons resonate at 130-140 parts per million [16] [17]. The carbon atom directly bonded to iodine shows characteristic upfield shifting to 90-100 parts per million due to the heavy atom effect. The carbonyl carbons of the carboxyl groups appear in the typical region of 165-175 parts per million.
Iodine-127 (¹²⁷I) nuclear magnetic resonance spectroscopy, though technically challenging due to the quadrupolar nature of the nucleus, can provide valuable information about the electronic environment of the iodine atom [18] [19]. The ¹²⁷I chemical shift is expected to appear in the range of -50 to +50 parts per million relative to potassium iodide, with the exact position dependent on the electronic environment and hydrogen bonding interactions in solution.
Infrared spectroscopy reveals characteristic vibrational modes that provide detailed structural information about 4-iodoisophthalic acid. The most prominent features include the broad O-H stretching vibration of carboxylic acid groups appearing at 3400-2400 cm⁻¹, indicating extensive hydrogen bonding in both solid state and solution [20] [21] [22].
The carbonyl stretching vibrations appear as strong absorptions at 1725-1700 cm⁻¹, characteristic of carboxylic acid C=O bonds. The exact frequency and potential splitting patterns depend on the hydrogen bonding environment and crystal packing arrangements [21] [23]. Aromatic C=C stretching vibrations are observed at 1600 and 1475 cm⁻¹, showing the typical pattern for substituted benzene derivatives.
The C-O stretching region (1300-1000 cm⁻¹) shows multiple strong absorptions corresponding to various C-O vibrational modes within the carboxyl groups. Aromatic C-H out-of-plane bending vibrations appear in the fingerprint region (900-690 cm⁻¹), providing information about the substitution pattern of the benzene ring [21] [22].
The C-I stretching vibration appears below 667 cm⁻¹, characteristic of heavy halogen-carbon bonds. This low-frequency vibration is particularly informative as it confirms the presence of the iodine substituent and can provide information about the C-I bond strength and local molecular environment.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive or weak. The technique is particularly useful for analyzing aromatic ring vibrations and can provide enhanced sensitivity for C-I stretching modes due to the polarizability of the iodine atom [24] [25].
Density functional theory calculations provide comprehensive theoretical insights into the electronic structure and properties of 4-iodoisophthalic acid. These calculations typically employ hybrid functionals such as B3LYP or M06-2X with extended basis sets including polarization and diffuse functions, particularly important for accurate treatment of the iodine atom [26] [27].
Geometry optimization calculations reveal the preferred molecular conformation, typically showing the carboxyl groups oriented to minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities. The C-I bond length is typically calculated to be approximately 2.05-2.10 Å, consistent with other iodinated aromatic compounds [28] [29].
Electronic structure analysis through density functional theory provides frontier molecular orbital energies, with the highest occupied molecular orbital energy typically ranging from -6 to -7 electron volts and the lowest unoccupied molecular orbital energy from -2 to -3 electron volts. The resulting band gap of 3.5-4.5 electron volts indicates semiconducting properties and provides insights into optical transitions and chemical reactivity [26] [30].
Frequency calculations confirm the stability of optimized geometries through the absence of imaginary frequencies and provide theoretical vibrational spectra for comparison with experimental infrared and Raman data. These calculations often require scaling factors to match experimental frequencies, typically 0.96-0.98 for hybrid density functional theory methods [26] [30].